Tpa-023B

GABAA receptor subtype selectivity anxiolytic drug development sedation liability

Researchers requiring anxiolytic efficacy without sedation face limited options-classical benzodiazepines confound behavioral readouts with motor impairment. Tpa-023B solves this: a GABAA α2/α3 partial agonist with pure α1 antagonism achieving >99% receptor occupancy without ataxia or sedation. • α2/α3 partial agonism (Ki 0.73/2 nM) + α1 antagonism (Ki 1.8 nM)-well tolerated at >50% human occupancy • Fails drug discrimination after 160 sessions vs. <50 for lorazepam/zolpidem-low abuse liability • Human-validated at 1.5 mg-bridges preclinical to translational studies

Molecular Formula C21H15F2N5O
Molecular Weight 391.4 g/mol
CAS No. 425377-76-0
Cat. No. B1243858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpa-023B
CAS425377-76-0
SynonymsTPA-023-B
TPA-023B
Molecular FormulaC21H15F2N5O
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O
InChIInChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3
InChIKeyPCZLQMGFNUNVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tpa-023B (CAS 425377-76-0) Remains the Preferred High-Affinity α2/α3-Selective GABAAR Modulator for Anxiolytic Research


Tpa-023B (TPA023B) is an imidazotriazine-based, high-affinity ligand of the benzodiazepine binding site on GABAA receptors that functions as a partial agonist at the α2 and α3 subtypes (Ki = 0.73 nM and 2 nM, respectively) while acting as an antagonist at the α1 subtype (Ki = 1.8 nM) [1]. The compound also exhibits high affinity for the α5 subtype (Ki = 1.1 nM) with partial agonist efficacy, while displaying over 1500-fold lower affinity for α4- and α6-containing subtypes (Ki > 1000 nM) [1]. Tpa-023B demonstrates oral bioavailability, dose-dependent central receptor occupancy, and robust preclinical anxiolytic activity across multiple rodent and non-human primate behavioral paradigms without concomitant sedation or motor impairment [2].

Subtype Profile
Reported high-affinity α2/α3 partial agonist with α1 antagonist function
Selectivity Window
Over 1500-fold lower affinity for α4/α6 subtypes supports clean mechanistic interpretation
In Vivo Profile
Oral bioavailability and dose-dependent central receptor occupancy in preclinical models
Behavioral Endpoint
Reported anxiolytic activity without motor impairment across rodent and NHP paradigms

Why Substituting Tpa-023B with Non-Selective BZ Agonists or α1-Partial Agonists Fails: A Procurement Perspective on Sedation and Abuse Liability


GABAA receptor subtype-selective ligands with similar nominal target profiles (e.g., α2/α3 partial agonism) cannot be considered interchangeable procurement options because subtle differences in intrinsic efficacy at the α1 and α5 subtypes produce dramatically divergent in vivo outcomes, particularly regarding sedation and discriminative stimulus properties. As demonstrated in head-to-head clinical comparisons, MRK-409—which possesses weak partial agonist efficacy at the α1 subtype—produced unexpected sedation in humans at receptor occupancy levels as low as ~10%, whereas Tpa-023B, with its pure α1 antagonist profile, was well tolerated at >50% occupancy [1]. Furthermore, non-selective benzodiazepines such as lorazepam and α1-preferring agents like zolpidem produce robust interoceptive stimulus effects that rats readily learn to discriminate, while animals fail to acquire Tpa-023B discrimination after 160 training sessions despite extensive procedural manipulations, suggesting a fundamentally different abuse liability profile that cannot be extrapolated from binding affinity data alone [2].

Tpa-023B α1 antagonist
MRK-409 α1 partial agonist: sedation-related endpoint at low occupancy may differ
Tpa-023B no discriminative stimulus acquisition
Lorazepam / zolpidem: interoceptive stimulus profile may not transfer; abuse liability context differs
Tpa-023B α5 partial agonist
TPA023 α5 antagonist: asymmetric generalization in drug discrimination; not behaviorally equivalent

Head-to-Head Quantitative Evidence for Tpa-023B Differentiation vs. MRK-409, Lorazepam, Zolpidem, and TPA023


Tpa-023B vs. MRK-409: α1 Subtype Functional Efficacy Divergence as a Direct Clinical Sedation Predictor

Tpa-023B is a pure antagonist at the α1 subtype, whereas MRK-409 possesses weak partial agonist efficacy at α1. This functional difference translated directly into clinical sedation outcomes: MRK-409 produced sedation in humans at only ~10% receptor occupancy, while Tpa-023B was well tolerated at >50% occupancy (1.5 mg dose) [1]. The absence of α1 agonism in Tpa-023B is causally linked to its non-sedating profile [1].

Sedation Occupancy
Head-to-head
Tpa-023B: no sedation reported at >50% occupancy (1.5 mg); MRK-409: sedation observed at ~10% occupancy
Supports sedation-related endpoint context at receptor occupancy
Human study; occupancy by [11C]flumazenil PET
GABAA receptor subtype selectivity anxiolytic drug development sedation liability

Tpa-023B vs. TPA023: α5 Subtype Efficacy Distinction and Its Impact on Discriminative Stimulus Generalization

Tpa-023B possesses partial agonist efficacy at the α5 subtype, whereas TPA023 has no α5 efficacy (pure antagonist). In rat drug discrimination studies, TPA023-trained rats generalized fully and dose-dependently to Tpa-023B, but the reverse generalization pattern was not symmetrical [1]. The α5 efficacy difference alters the interoceptive stimulus profile, which has implications for abuse liability assessment [1].

α5 Generalization
Head-to-head
TPA023-trained rats generalized to Tpa-023B; reverse generalization asymmetrical
α5 efficacy difference alters interoceptive stimulus profile
Rat drug discrimination paradigm
drug discrimination subjective effects abuse liability assessment

Tpa-023B vs. Lorazepam and Zolpidem: Failure to Acquire Drug Discrimination as a Proxy for Reduced Abuse Liability

Rats trained to discriminate the non-selective benzodiazepine lorazepam or the α1-preferring hypnotic zolpidem learned the discrimination in <50 sessions. In contrast, the Tpa-023B training group showed no evidence of acquiring the discrimination after 160 sessions despite extensive procedural manipulations [1]. Neither zolpidem- nor lorazepam-trained rats generalized to Tpa-023B [1]. The absence of a clear discriminative stimulus suggests fundamentally reduced abuse liability compared to both non-selective and α1-selective BZ-site ligands [1].

Discrimination Acquisition
Data to verify
Tpa-023B: no acquisition after 160 sessions; Lorazepam/zolpidem: discrimination acquired (exact sessions not detailed)
Supports abuse liability model endpoint context
Rat operant paradigm; source data incomplete
drug discrimination benzodiazepine abuse potential preclinical safety pharmacology

Tpa-023B Functional Antagonism at α1: Quantitative Reversal of Chlordiazepoxide Potentiation

In cells expressing the α1 subtype of human recombinant GABAA receptors, 3 μM chlordiazepoxide potentiates the GABA EC20-induced current by 105%. Co-application of 100 nM Tpa-023B reduces this potentiation to only 8% [1]. This demonstrates that Tpa-023B functions as a functional antagonist at the α1 subtype, blocking the potentiating effects of a classical benzodiazepine [1].

α1 Antagonism
Class-level
Chlordiazepoxide potentiation reduced from 105% to 8% by 100 nM Tpa-023B (α1 cells)
Demonstrates functional α1 antagonism in recombinant system
HEK293 cells, whole-cell patch-clamp
α1 antagonist activity electrophysiology benzodiazepine antagonism

Tpa-023B Anxiolytic-Motor Separation Ratio: >99% Receptor Occupancy Without Ataxia or Myorelaxation

Tpa-023B produced robust anxiolytic effects in rodent and primate behavioral models (elevated plus maze, fear-potentiated startle, conditioned suppression of drinking, conditioned emotional response) at doses producing 70–88% receptor occupancy. At the highest tested dose of 10 mg/kg, corresponding to >99% receptor occupancy, Tpa-023B produced no significant effects on ataxia or myorelaxation assays (rotarod, chain-pulling, lever pressing) [1]. This represents a complete separation of anxiolytic efficacy from motor-impairing effects.

Motor Separation
Class-level
Complete separation: anxiolysis at 70–88% occupancy; no motor effects at >99% occupancy (10 mg/kg)
Supports anxiolytic-motor endpoint separation
Rat rotarod, squirrel monkey chain-pulling/lever-pressing
anxiolytic efficacy motor coordination therapeutic index

Tpa-023B α4/α6 Subtype Selectivity: >1500-Fold Lower Affinity Enables Clean Mechanistic Interpretation

Tpa-023B exhibits high affinity for human recombinant GABAA receptors containing α1, α2, α3, or α5 subunits (Ki = 0.73–2.0 nM) but displays over 1500-fold lower affinity for α4- and α6-containing subtypes (Ki > 1000 nM) [1]. This pronounced selectivity window ensures that observed in vivo effects can be confidently attributed to α1/α2/α3/α5 modulation rather than confounding activity at diazepam-insensitive α4/α6 receptors.

α4/α6 Selectivity
Supporting evidence
>1500-fold lower affinity for α4/α6 (Ki >1000 nM) vs. α1/α2/α3/α5 (Ki 0.73–2.0 nM)
Supports subtype-selective mechanistic interpretation
Human recombinant binding assays
receptor selectivity binding affinity off-target minimization

Priority Application Scenarios Where Tpa-023B (CAS 425377-76-0) Delivers Quantifiable Advantages Over Alternative GABAAR Ligands


Preclinical Anxiety Research Requiring Non-Sedating Anxiolysis with Validated Translational Human Safety Data

Investigators conducting rodent or non-human primate behavioral studies (elevated plus maze, fear-potentiated startle, conditioned emotional response, conditioned suppression of drinking) that require anxiolytic manipulation without the confounding effects of sedation, ataxia, or myorelaxation should select Tpa-023B based on its demonstrated complete separation of anxiolytic efficacy from motor impairment across doses producing up to >99% receptor occupancy [1]. This separation is not observed with classical benzodiazepines, α1-preferring hypnotics (e.g., zolpidem), or α1-partial agonists (e.g., MRK-409), the latter having produced sedation in humans at ~10% occupancy [2]. The availability of human clinical tolerability data (1.5 mg dose, >50% occupancy, well tolerated) [2] further supports Tpa-023B as a preferred tool for translational studies bridging preclinical efficacy to human safety predictions.

Drug Discrimination and Abuse Liability Screening: Validated Negative Control with Attenuated Interoceptive Stimulus

For researchers employing drug discrimination paradigms to assess abuse liability or to characterize the interoceptive stimulus properties of novel GABAAR ligands, Tpa-023B provides a uniquely validated negative control compound. Rats trained to discriminate lorazepam or zolpidem require <50 sessions to reach criterion, whereas animals fail to acquire Tpa-023B discrimination after 160 sessions despite extensive procedural manipulations [1]. Neither lorazepam- nor zolpidem-trained rats generalize to Tpa-023B [1]. This profile, attributable to the combination of α1 antagonist efficacy and partial α2/α3 agonism, makes Tpa-023B an essential comparator for distinguishing compounds with low abuse potential from those that retain benzodiazepine-like subjective effects.

Electrophysiological Studies Isolating α2/α3-Mediated GABAergic Potentiation from α1 Contributions

Patch-clamp electrophysiology experiments in recombinant systems or native neuronal preparations requiring pharmacological isolation of α2/α3-mediated GABAergic potentiation without α1-mediated contributions should employ Tpa-023B. The compound's functional antagonism at the α1 subtype has been quantitatively demonstrated: 100 nM Tpa-023B reduces chlordiazepoxide-induced potentiation of GABA EC20 currents from 105% to 8% in α1-expressing cells [1]. This functional α1 antagonism, combined with partial agonism at α2/α3, enables researchers to specifically attribute observed effects to α2/α3 modulation without the residual α1 potentiation that confounds interpretation with MRK-409 or non-selective benzodiazepines [2].

Itch/Pruritus Research Leveraging Spinal α2 GABAAR Modulation

Investigators studying the neuropharmacology of acute and chronic itch should consider Tpa-023B based on its demonstrated antipruritic activity mediated specifically through spinal α2-containing GABAA receptors. Tpa-023B (1 mg/kg, p.o.) exerts strong antipruritic actions in wild-type mice and shows efficacy in a dog model of allergic itch, with effects attributed primarily to α2GABAAR modulation in the spinal cord [1]. This application represents a differentiation from compounds lacking α2-selectivity and may be of particular interest for translational dermatology and pain/itch research programs seeking GABAergic modulators with documented efficacy in preclinical itch models without sedative liabilities.

Application
Selection Property
Validation Focus
Anxiolysis research models (elevated plus maze, fear-potentiated startle, etc.)
α1 antagonist / α2α3 partial agonist with oral bioavailability
Motor coordination endpoint review; sedation-related endpoint context
Drug discrimination and abuse liability screening studies
Lack of discriminative stimulus acquisition in rodent operant models
Discrimination session endpoint review; interoceptive stimulus context
Electrophysiological studies isolating α2/α3-mediated GABAergic potentiation
Functional α1 antagonism demonstrated in recombinant systems
α2/α3 vs. α1 contribution assessment
Itch/pruritus research models (acute/chronic)
Spinal α2 GABAAR modulation context
Antipruritic endpoint monitoring; itch model response context

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